tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate
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Overview
Description
tert-Butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate: is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a tert-butyl ester group and a dibromo-substituted pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring is synthesized through the reaction of appropriate precursors under controlled conditions. This often involves the use of brominated starting materials and specific catalysts to facilitate the formation of the dibromo-substituted pyridazinone core.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, where the carboxylic acid group of the pyridazinone derivative reacts with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms and form the corresponding reduced derivatives.
Oxidation Reactions: Oxidation reactions can modify the pyridazinone ring, potentially leading to the formation of new functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinone derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
tert-Butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate involves its interaction with specific molecular targets. The dibromo-substituted pyridazinone ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
- tert-Butyl 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate
- tert-Butyl 2-(4,5-difluoro-6-oxo-1,6-dihydropyridazin-1-yl)acetate
- tert-Butyl 2-(4,5-diiodo-6-oxo-1,6-dihydropyridazin-1-yl)acetate
Comparison: tert-Butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the dibromo compound may exhibit different chemical and physical properties, such as reactivity towards nucleophiles and potential biological effects. The choice of halogen substituents can significantly impact the compound’s overall behavior and suitability for specific applications.
Properties
CAS No. |
2422508-07-2 |
---|---|
Molecular Formula |
C10H12Br2N2O3 |
Molecular Weight |
368 |
Purity |
95 |
Origin of Product |
United States |
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